molecular formula C24H18Cl2N2O6 B12046368 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate CAS No. 477731-90-1

4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate

Cat. No.: B12046368
CAS No.: 477731-90-1
M. Wt: 501.3 g/mol
InChI Key: CDZFUICNEZPSMT-KKMKTNMSSA-N
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Preparation Methods

The synthesis of 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate involves several steps:

Chemical Reactions Analysis

4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in cellular processes. The benzodioxole ring may also contribute to its activity by stabilizing the compound and facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Similar compounds to 4-{(E)-[(1,3-benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-ethoxyphenyl 2,4-dichlorobenzoate include:

The uniqueness of this compound lies in its combination of a benzodioxole ring, hydrazone linkage, and dichlorobenzoate ester group, which confer specific chemical and biological properties.

Properties

CAS No.

477731-90-1

Molecular Formula

C24H18Cl2N2O6

Molecular Weight

501.3 g/mol

IUPAC Name

[4-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H18Cl2N2O6/c1-2-31-21-9-14(3-7-20(21)34-24(30)17-6-5-16(25)11-18(17)26)12-27-28-23(29)15-4-8-19-22(10-15)33-13-32-19/h3-12H,2,13H2,1H3,(H,28,29)/b27-12+

InChI Key

CDZFUICNEZPSMT-KKMKTNMSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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